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Introduction
Diglycolic acid (ODA), O(CH₂COOH)₂, is a versatile dicarboxylic acid that plays a significant

role in coordination chemistry. Its deprotonated form, the diglycolate (dga²⁻) anion,

O(CH₂COO⁻)₂, is an effective chelating agent for a wide range of metal ions. The ligand's

structure, featuring a flexible ether linkage and two carboxylate groups, allows it to adopt

various coordination modes, leading to the formation of structurally diverse metal complexes.

These complexes are of interest in fields ranging from materials science to medicinal chemistry,

where the coordination environment of the metal ion can influence properties such as catalytic

activity, magnetic behavior, and biological interactions.

This guide provides a detailed examination of the structural and bonding characteristics of

diglycolate metal complexes. It covers the primary coordination modes, summarizes key

structural and spectroscopic data, and outlines the experimental protocols used for their

synthesis and characterization.

Coordination Chemistry and Structure
The diglycolate ligand typically acts as a tridentate chelating agent, coordinating to a metal

center via the central ether oxygen and one oxygen atom from each of the two carboxylate
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groups. This forms two stable five-membered chelate rings. However, its flexibility allows for

other coordination behaviors, including acting as a bridging ligand to form polynuclear or

polymeric structures.

The coordination number and geometry of the resulting complexes are influenced by the size,

charge, and electronic configuration of the central metal ion, as well as the presence of other

ligands, such as water molecules. For first-row transition metals, six-coordinate, distorted

octahedral geometries are common.[1][2] For larger lanthanide ions, higher coordination

numbers (typically 8 or 9) are prevalent.[3][4]

Visualization of Diglycolate Coordination
The primary coordination modes of the diglycolate ligand are visualized below. The tridentate

chelating mode is most common, leading to mononuclear complexes, while the bridging mode

can result in extended polymeric structures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.scirp.org/journal/paperinformation?paperid=97138
https://pubmed.ncbi.nlm.nih.gov/24578654/
https://www.researchgate.net/publication/243856660_Crystal_Structure_of_two_LanthanideIII_Glycolate_Complexes_LuHOCH2COO2H2O4LuHOCH2COO4_and_Dy2OCH2COO2HOCH2COO2_4H2O_An_X-Ray_Diffraction_and_Vibrational_Spectroscopic_Study
https://www.mdpi.com/2073-4352/13/1/56
https://www.benchchem.com/product/b8442512?utm_src=pdf-body
https://www.benchchem.com/product/b8442512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8442512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coordination Modes of Diglycolate

Tridentate Chelating Mode

Bridging Mode (via carboxylate)

Metal Ion (M)

O (ether)

 coord.
O (carboxylate)

 coord.
O (carboxylate)

 coord.

Metal 1

Diglycolate Carboxylate Group
(-COO⁻)

Metal 2

Click to download full resolution via product page

Caption: Common coordination modes of the diglycolate ligand.

Quantitative Structural Data
The precise geometric parameters of metal complexes are determined primarily by single-

crystal X-ray diffraction. The following table summarizes representative structural data for

selected transition metal and lanthanide complexes with diglycolate or structurally similar

ligands. Note that M-O bond lengths vary with the nature of the coordinating oxygen (ether vs.

carboxylate vs. water).
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Metal Ion
Ligand/C
omplex
Formula

Coord.
No.

Geometry
Avg. M-O
(carboxyl
ate) (Å)

Avg. M-O
(water)
(Å)

Ref.

Co(II)

[Co(pic)₂(H

₂O)₂]·2H₂O

¹

6
Distorted

Octahedral
2.079 2.126 [2][5]

Ni(II)
[Ni(tren)

(H₂O)₂]²⁺²
6 Octahedral -

2.128 -

2.152
[6][7]

Cu(II)
[Cu(OH₂)₂(

en)₂]²⁺³
6

Distorted

Octahedral
- 2.527 [8]

Zn(II)
[Zn(A1)₂(H

₂O)₂]⁴
6

Distorted

Octahedral

2.025 -

2.070
2.179 [9]

Dy(III)

Dy₂(OCH₂

COO)₂(HO

CH₂COO)₂

·4H₂O⁵

8

Distorted

Dodecahe

dral

2.30 - 2.45 2.40 - 2.47 [3]

Sm(III)

[Sm₂(tda)₃(

H₂O)₅]·3H₂

O⁶

9

Tricapped

Trigonal

Prism

2.39 - 2.58 2.45 - 2.52 [4]

¹Data for bis(2-picolinato)diaquacobalt(II), a related carboxylate complex. ²Data for

diaqua[tris(2-aminoethyl)amine]nickel(II). ³Data for diaquabis(ethylenediamine)copper(II), M-O

distance shows Jahn-Teller distortion. ⁴Data for a bis(hydroxypyridinecarboxylate)diaquazinc(II)

complex. ⁵Data for a Dysprosium(III) glycolate complex. ⁶Data for a Samarium(III) complex with

the similar thiodiacetato (tda) ligand.

Bonding and Electronic Structure
The interaction between the metal ion (a Lewis acid) and the diglycolate ligand (a Lewis base)

can be described by ligand field theory. In transition metal complexes, the ligands create an

electrostatic field that removes the degeneracy of the metal's d-orbitals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24578654/
https://scispace.com/pdf/synthesis-crystal-structure-and-thermal-decomposition-of-the-1jj52jx30z.pdf
https://pubmed.ncbi.nlm.nih.gov/32148867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7057385/
https://www.researchgate.net/publication/371168869_Synthesis_and_Crystal_Structure_of_two_Copper_II_Carboxylate_Complexes_with_Ethelyenediamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC8040096/
https://www.researchgate.net/publication/243856660_Crystal_Structure_of_two_LanthanideIII_Glycolate_Complexes_LuHOCH2COO2H2O4LuHOCH2COO4_and_Dy2OCH2COO2HOCH2COO2_4H2O_An_X-Ray_Diffraction_and_Vibrational_Spectroscopic_Study
https://www.mdpi.com/2073-4352/13/1/56
https://www.benchchem.com/product/b8442512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8442512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For a typical octahedral complex, the five d-orbitals split into two energy levels: a lower-energy

t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between

these levels is denoted as Δo (the crystal field splitting energy).

d-Orbital Splitting Diagram
The diagram below illustrates the energetic splitting of d-orbitals in an octahedral ligand field,

which is fundamental to understanding the electronic spectra, color, and magnetic properties of

transition metal complexes.

d-Orbital Splitting in Octahedral Field

Free Ion dxy, dxz, dyz, dx²-y², dz²

eg (dx²-y², dz²)

 Higher Energy
t2g (dxy, dxz, dyz)

 Lower Energy

Octahedral Complex
   Δo

Click to download full resolution via product page

Caption: Energy level diagram for d-orbital splitting.

Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the bonding and electronic

structure of these complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the

carboxylate groups. The key vibrational bands are the asymmetric (νₐₛ) and symmetric (νₛ)

COO⁻ stretching frequencies. The difference between these frequencies (Δν = νₐₛ - νₛ) is

diagnostic of the coordination mode.[10] Generally:

Ionic (uncoordinated): Δν is relatively small.

Monodentate: Δν is significantly larger than in the ionic salt.
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Bidentate (Chelating or Bridging): Δν is smaller than or similar to the ionic salt.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy

reveals electronic transitions between the split d-orbitals (d-d transitions).[11] The energy of the

absorbed light corresponds to the crystal field splitting energy (Δo). These transitions are

typically weak and give rise to the characteristic colors of the complexes.[12]

The following table summarizes typical spectroscopic data for metal carboxylate complexes.

Metal Ion
Complex
Type

νₐₛ(COO⁻
) (cm⁻¹)

νₛ(COO⁻)
(cm⁻¹)

Δν (cm⁻¹)

λₘₐₓ (nm)
(d-d
transition
)

Ref.

Co(II) Octahedral
~1550-

1610

~1400-

1440
~150-210 ~500-600 [1][2]

Ni(II) Octahedral
~1550-

1620

~1410-

1450
~140-210

~390,

~650, ~720
[7][13]

Cu(II)
Distorted

Octahedral

~1580-

1650

~1380-

1420
~180-250

~600-800

(broad)
[8]

Zn(II)

Octahedral

/Tetrahedra

l

~1550-

1610

~1390-

1430
~150-200

No d-d

transitions

(d¹⁰)

[9]

Thermal Analysis
Thermogravimetric analysis (TGA) is used to study the thermal stability of hydrated metal

diglycolates and their decomposition pathways.[14][15] A typical decomposition process

occurs in distinct stages:

Dehydration: The loss of lattice and/or coordinated water molecules, usually occurring below

250°C.

Decomposition: The breakdown of the anhydrous complex, involving the pyrolysis of the

diglycolate ligand. This stage typically occurs between 250°C and 500°C.
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Residue Formation: The final product at high temperatures (above ~600°C) is typically the

most stable metal oxide.

Metal Ion
Complex
Type

Dehydratio
n Temp.
(°C)

Decomposit
ion Temp.
(°C)

Final
Residue

Ref.

Co(II)
[Co(pic)₂(H₂O

)₂]·2H₂O¹

60 - 180 (loss

of 4 H₂O)
280 - 450 CoO [2][5]

Ni(II)
Hydrated

Complex
~100 - 250 ~300 - 500 NiO [1]

Cu(II)
Hydrated

Complex
~90 - 220 ~250 - 450 CuO [1]

Zn(II)
Hydrated

Complex
~80 - 200 ~300 - 550 ZnO [1]

¹Data for a related cobalt(II) picolinate complex.

Experimental Protocols
A general workflow for the synthesis and characterization of diglycolate metal complexes is

outlined below.
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General Experimental Workflow
Synthesis

(Aqueous solution reaction)

Isolation & Purification
(Filtration, Washing)

Single Crystal Growth
(Slow evaporation, Diffusion)

Spectroscopic Analysis
(FTIR, UV-Vis)

Thermal Analysis
(TGA/DSC)

Structural Analysis
(Single-Crystal XRD)

Data Interpretation
(Structure, Bonding, Stability)

Click to download full resolution via product page

Caption: Workflow for synthesis and characterization.

Synthesis of a Typical Hydrated Metal Diglycolate
Reactant Preparation: Prepare separate aqueous solutions of diglycolic acid and a soluble

metal salt (e.g., metal chloride or nitrate) in a 1:1 molar ratio.

pH Adjustment: Slowly add a base (e.g., NaOH or NH₄OH solution) to the diglycolic acid

solution with stirring until the acid is fully deprotonated (pH ~5-6).

Reaction: Add the metal salt solution dropwise to the sodium diglycolate solution with

continuous stirring.

Precipitation: A precipitate of the metal diglycolate complex will often form immediately or

upon gentle heating or concentration of the solution.
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Isolation: Collect the solid product by vacuum filtration.

Purification: Wash the product sequentially with deionized water and then a solvent like

ethanol or acetone to remove unreacted starting materials and impurities.

Drying: Dry the final product in a desiccator over a drying agent or in a low-temperature

oven.

Single-Crystal X-ray Diffraction (XRD)
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a dilute

aqueous solution of the synthesized complex, or by vapor/liquid diffusion techniques.[8][16]

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer

head.

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A

monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is directed at the crystal.

Diffraction Measurement: Rotate the crystal in the X-ray beam and collect the diffraction

pattern (intensities and positions of thousands of reflections) using an area detector.[17]

Structure Solution: Process the collected data to determine the unit cell parameters and

space group. The crystal structure is solved using direct methods or Patterson methods to

find the initial positions of the atoms.

Structure Refinement: Refine the atomic positions, bond lengths, and angles against the

experimental data using least-squares methods to obtain the final, accurate molecular

structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare a solid sample by mixing a small amount of the complex (~1-2

mg) with dry potassium bromide (KBr, ~100-200 mg) and pressing the mixture into a thin,

transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the pure KBr pellet or the empty

ATR crystal.
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Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record

the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Data Analysis: The spectrometer's software automatically subtracts the background

spectrum. Analyze the resulting spectrum to identify characteristic vibrational frequencies,

particularly the νₐₛ(COO⁻) and νₛ(COO⁻) bands.[18][19]

UV-Visible (UV-Vis) Spectroscopy
Solution Preparation: Prepare a dilute solution of the complex in a suitable solvent (often

deionized water) of a known concentration. The solvent must be transparent in the

wavelength range of interest.[11]

Blank Measurement: Fill a cuvette with the pure solvent and place it in the

spectrophotometer to record a baseline spectrum.

Sample Measurement: Fill an identical cuvette with the sample solution and record its

absorption spectrum over the desired wavelength range (e.g., 300-900 nm for transition

metals).

Data Analysis: The baseline is subtracted from the sample spectrum. Identify the

wavelengths of maximum absorbance (λₘₐₓ) corresponding to d-d electronic transitions.

Thermogravimetric Analysis (TGA)
Sample Preparation: Place a small, accurately weighed amount of the complex (typically 5-

10 mg) into a TGA crucible (e.g., alumina or platinum).[15]

Instrument Setup: Place the crucible onto the instrument's microbalance and seal the

furnace. Purge the furnace with an inert gas (e.g., nitrogen) or air at a controlled flow rate.

[20][21]

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g.,

900°C) at a constant heating rate (e.g., 10°C/min).

Data Recording: The instrument continuously records the sample's mass as a function of

temperature.
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Data Analysis: Plot the percentage of mass loss versus temperature. The resulting

thermogram shows distinct steps corresponding to dehydration and decomposition events.

The temperature ranges and percentage mass loss for each step are used to determine the

thermal stability and decomposition pathway of the complex.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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